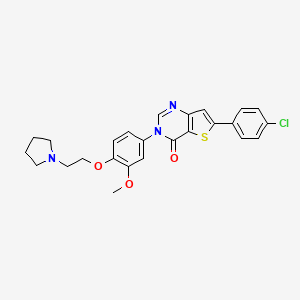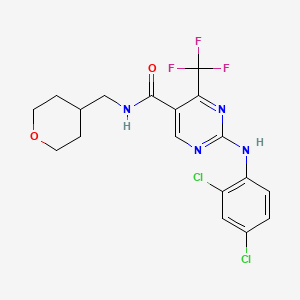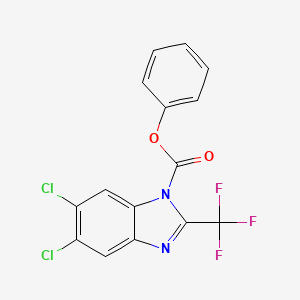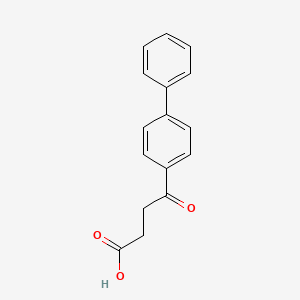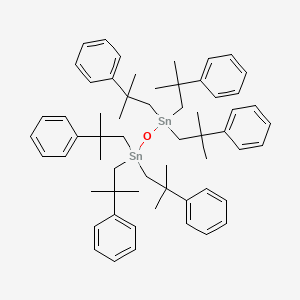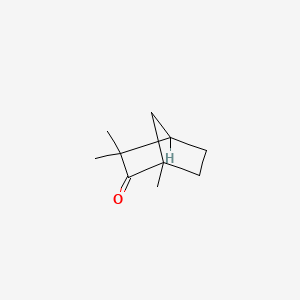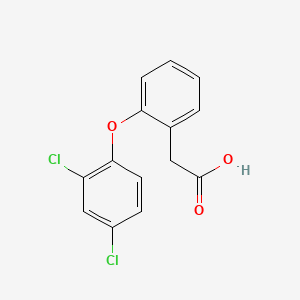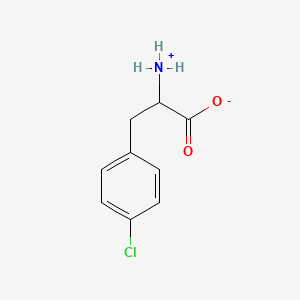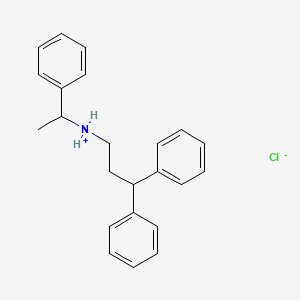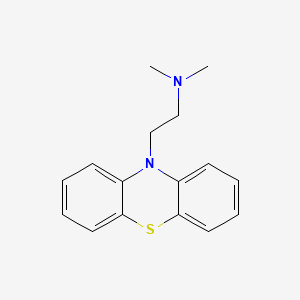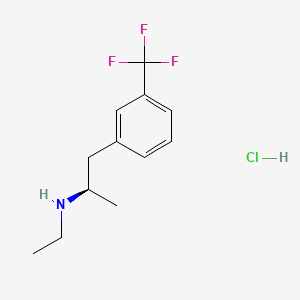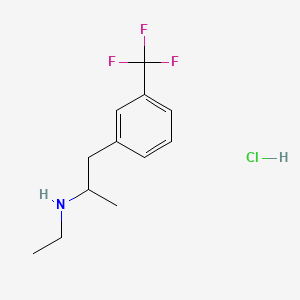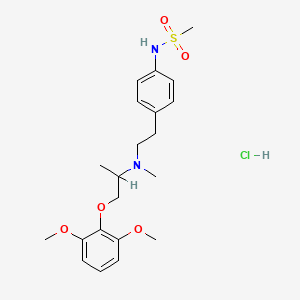
GYKI-16638
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of GYKI-16638 involves multiple steps, starting with the preparation of the phenoxyalkylamine intermediate. This intermediate is then reacted with various reagents to form the final compound. The specific reaction conditions and industrial production methods are proprietary and not widely published .
Analyse Chemischer Reaktionen
GYKI-16638 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.
Substitution: Substitution reactions, particularly involving the phenyl and phenoxy groups, can yield a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Wissenschaftliche Forschungsanwendungen
GYKI-16638 has been extensively studied for its antiarrhythmic properties. It has shown promise in:
Cardiology: Used to treat and prevent cardiac arrhythmias by modulating ion channels in the heart.
Electrophysiology: Studied for its effects on action potential duration and ion channel activity in cardiac cells.
Pharmacology: Investigated for its potential as a safer alternative to existing antiarrhythmic drugs with fewer side effects
Wirkmechanismus
GYKI-16638 exerts its effects by blocking potassium and sodium channels in cardiac cells. This dual action helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias. The compound’s unique combination of Class IB and Class III antiarrhythmic properties makes it particularly effective .
Vergleich Mit ähnlichen Verbindungen
GYKI-16638 is unique due to its combined Class IB and Class III antiarrhythmic properties. Similar compounds include:
Amiodarone: A well-known antiarrhythmic with a complex mode of action but significant side effects.
D-sotalol: Another antiarrhythmic with similar electrophysiological effects but different chemical structure.
This compound stands out due to its favorable safety profile and dual mode of action, making it a promising candidate for further development in the treatment of cardiac arrhythmias .
Eigenschaften
CAS-Nummer |
307556-59-8 |
|---|---|
Molekularformel |
C21H31ClN2O5S |
Molekulargewicht |
459 g/mol |
IUPAC-Name |
N-[4-[2-[1-(2,6-dimethoxyphenoxy)propan-2-yl-methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O5S.ClH/c1-16(15-28-21-19(26-3)7-6-8-20(21)27-4)23(2)14-13-17-9-11-18(12-10-17)22-29(5,24)25;/h6-12,16,22H,13-15H2,1-5H3;1H |
InChI-Schlüssel |
DEVXAIVAHHEHKR-UHFFFAOYSA-N |
SMILES |
CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl |
Kanonische SMILES |
CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GYKI 16638 GYKI-16638 N-(4-(2-N-methyl-N-(1-methyl-2-(2,6-dimethylphenoxy)ethylamino)ethyl)phenyl)methanesulfonamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


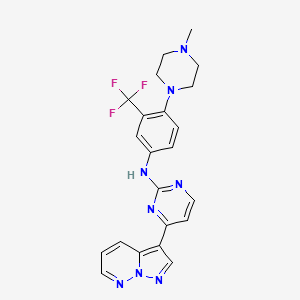
![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)
